molecular formula C15H18ClN3O2S B14960380 2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14960380
M. Wt: 339.8 g/mol
InChI Key: LUFSYJARTMJQMC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group, a thiadiazole ring, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chlorophenyl acetate. This intermediate is then reacted with 2,2-dimethylpropylamine and 1,3,4-thiadiazole-2-thiol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole ring is known to interact with various biological pathways, potentially disrupting cellular processes and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-2-methylpropanoyl chloride
  • 2-(4-chlorophenoxy)-5-nitrophenylmethanone
  • 2-(4-chlorophenoxy)-2’,4’-dimethylacetanilide

Uniqueness

2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other chlorophenoxy derivatives, which may lack the same level of biological activity or chemical reactivity .

Properties

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C15H18ClN3O2S/c1-15(2,3)8-13-18-19-14(22-13)17-12(20)9-21-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,17,19,20)

InChI Key

LUFSYJARTMJQMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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